molecular formula C8H6ClNO4S B1373794 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride CAS No. 78633-42-8

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B1373794
CAS No.: 78633-42-8
M. Wt: 247.66 g/mol
InChI Key: VOVZUAYMQLWUCT-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and precise control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often used to modify the structure and properties of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of the methyl group at the 3-position and the sulfonyl chloride group at the 5-position provides distinct chemical properties compared to its analogs .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS Number: 78633-42-8) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant case studies and research findings.

  • Molecular Formula: C8H6ClNO4S
  • Molecular Weight: 247.66 g/mol
  • Structure: The compound features a benzoxazole ring structure with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, various derivatives have been tested against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Methyl-2-oxo-benzoxazoleStaphylococcus aureus12.5 µg/mL
3-Methyl-2-oxo-benzoxazoleEscherichia coli25 µg/mL

Studies show that modifications to the benzoxazole structure can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro tests have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25.72 ± 3.95
A549 (Lung Cancer)45.2 ± 13.0
HepG2 (Liver Cancer)30.0 ± 5.0

The compound's mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .

3. Cytotoxic Effects

Cytotoxicity assays have shown that certain derivatives of benzoxazole can selectively induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

A notable study investigated the effects of a related benzoxazole compound on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with the compound over a specified period . Another study highlighted the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, demonstrating their potential as therapeutic agents .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZUAYMQLWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679770
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78633-42-8
Record name 2,3-Dihydro-3-methyl-2-oxo-5-benzoxazolesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78633-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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